
Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride is an organic compound that belongs to the naphthalene family. This compound is characterized by the presence of a naphthalene ring substituted with an aminomethyl group and a methyl ester group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride typically involves the following steps:
Nitration: Naphthalene is nitrated to form 4-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 4-aminonaphthalene.
Formylation: The amino group is then formylated to produce 4-(aminomethyl)naphthalene.
Esterification: The carboxylic acid group is esterified with methanol to form the methyl ester.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to produce more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene core.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthylmethylamine: Similar structure but lacks the ester group.
Methyl 1-aminocyclopropanecarboxylate: Contains a cyclopropane ring instead of a naphthalene ring.
N-Methyl-1-naphthalenemethylamine: Similar structure but lacks the carboxylate group.
Uniqueness
Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride is unique due to its combination of an aminomethyl group, a methyl ester group, and a naphthalene ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C13H14ClNO2 |
|---|---|
Peso molecular |
251.71 g/mol |
Nombre IUPAC |
methyl 4-(aminomethyl)naphthalene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H13NO2.ClH/c1-16-13(15)12-7-6-9(8-14)10-4-2-3-5-11(10)12;/h2-7H,8,14H2,1H3;1H |
Clave InChI |
MBZNAWUXDXANJQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C2=CC=CC=C21)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


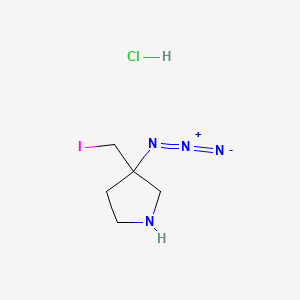
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamide](/img/structure/B13474458.png)
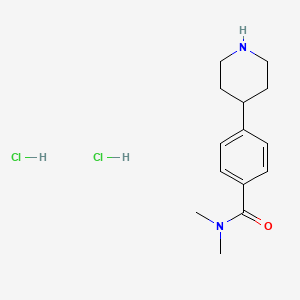

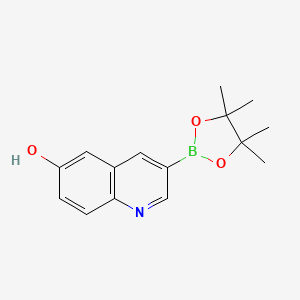
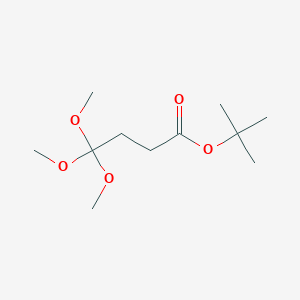
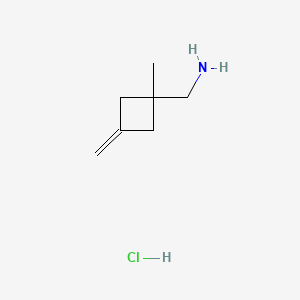
![4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13474479.png)

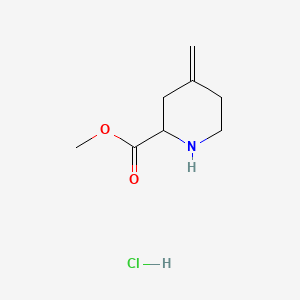

![Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride](/img/structure/B13474509.png)
![Tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B13474511.png)

